Navigating Fluorinated Scaffolds: A Technical Guide to trans-4-(Fluoromethyl)cyclohexanamine Hydrochloride and Its Analogs in Drug Discovery
Navigating Fluorinated Scaffolds: A Technical Guide to trans-4-(Fluoromethyl)cyclohexanamine Hydrochloride and Its Analogs in Drug Discovery
For Immediate Release
This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and application of trans-4-(fluoromethyl)cyclohexanamine hydrochloride and its closely related, more prevalent analogs. While the specific entity trans-4-(Fluoromethyl)cyclohexanamine hydrochloride is not readily found in prominent chemical databases, this guide will focus on the extensively documented and commercially significant analog, trans-4-(Trifluoromethyl)cyclohexanamine hydrochloride , a critical building block in modern medicinal chemistry. We will also provide a comparative analysis of related mono-, di-, and trifluoromethylated structures to offer a comprehensive understanding of this chemical space.
Core Compound Identification and Comparative Analysis
A recurring challenge in chemical synthesis and drug design is the precise identification of desired scaffolds. The user's query for "trans-4-(Fluoromethyl)cyclohexanamine hydrochloride" highlights a common point of ambiguity. Our investigation indicates that the intended compound is most likely trans-4-(Trifluoromethyl)cyclohexanamine hydrochloride , due to its wide availability and extensive citation in scientific literature.
To provide clarity for researchers, the table below summarizes the key identifiers for this core compound and its related, commercially available analogs.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| trans-4-(Trifluoromethyl)cyclohexanamine hydrochloride | ![]() | 1218943-32-8 | C₇H₁₃ClF₃N | 203.63[] |
| trans-4-(Trifluoromethyl)cyclohexanamine (Free Base) | ![]() | 1073266-02-0 | C₇H₁₂F₃N | 167.18[2] |
| trans-4-(Difluoromethyl)cyclohexanamine hydrochloride | ![]() | 2098033-30-6 | C₇H₁₄ClF₂N | 185.65[3] |
| trans-4-Fluorocyclohexanamine hydrochloride | ![]() | 923596-01-4 | C₆H₁₃ClFN | 153.62 |
Note: Structural images are illustrative representations.
The Strategic Role of Fluorine in Drug Design
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, employed to enhance a variety of drug-like properties.[4][5][6][7] The trifluoromethyl (-CF₃) group, in particular, is highly valued for its unique electronic and steric properties.
Key Physicochemical Impacts of the Trifluoromethyl Group:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in-vivo half-life.[7]
-
Lipophilicity: The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. This is a critical parameter for drugs targeting the central nervous system (CNS).[4]
-
pKa Modulation: As a potent electron-withdrawing group, the -CF₃ moiety can significantly lower the pKa of nearby basic functional groups, such as the primary amine in the cyclohexanamine core. This modification alters the ionization state of the molecule at physiological pH, which can profoundly impact target binding, solubility, and off-target effects.
-
Conformational Control: The steric bulk and electronic nature of the trifluoromethyl group can influence the conformational preferences of the cyclohexane ring, potentially locking the molecule into a bioactive conformation for optimal target engagement.[4]
The diagram below illustrates the logical flow of how strategic fluorination impacts the drug development pipeline.
Caption: Workflow of Fluorine's Impact in Drug Design.
Synthesis and Stereochemical Control
The synthesis of trans-4-substituted cyclohexanamines with high stereochemical purity is a critical challenge. The trans configuration, where the amine and the functional group are on opposite sides of the ring, is often crucial for biological activity.
General Synthetic Approach
A common and robust method for synthesizing the hydrochloride salt involves the stereoselective synthesis of the free base followed by salt formation. Biocatalytic methods using transaminases have emerged as powerful tools for achieving high diastereomeric purity.
Protocol: Biocatalytic Dynamic Kinetic Resolution for trans-Amine Synthesis
This protocol is a conceptual representation based on modern biocatalytic methods, such as those used for producing stereochemically pure substituted cyclohexanamines.[8]
-
Substrate Preparation: Begin with a cis/trans mixture of the corresponding 4-(trifluoromethyl)cyclohexanone.
-
Enzyme Selection: Select a transaminase enzyme (e.g., from Chromobacterium violaceum or an engineered variant) that exhibits high stereoselectivity for the desired trans-isomer.
-
Reaction Setup:
-
Create a buffered aqueous solution (e.g., HEPES buffer, pH 7.0-8.0).
-
Add the ketone substrate, typically dissolved in a co-solvent like DMSO.
-
Introduce an amine donor (e.g., isopropylamine) in excess.
-
Add the transaminase enzyme and the cofactor pyridoxal 5'-phosphate (PLP).
-
-
Dynamic Isomerization: The enzyme selectively converts the ketone to the trans-amine. The unreacted cis-isomer can equilibrate to the trans-isomer in situ (or through a racemization/isomerization step), driving the reaction towards the desired product.
-
Workup and Extraction:
-
Adjust the pH to acidic (e.g., pH 1) with HCl to quench the reaction and protonate the amine.
-
Extract with an organic solvent (e.g., dichloromethane) to remove any remaining ketone.
-
Basify the aqueous phase (e.g., to pH 12) to deprotonate the amine.
-
Extract the free trans-amine into an organic solvent.
-
-
Salt Formation:
-
Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Bubble gaseous HCl through the solution or add a solution of HCl in a solvent until precipitation is complete.
-
Collect the resulting white solid (trans-4-(Trifluoromethyl)cyclohexanamine hydrochloride) by filtration and dry under vacuum.[8]
-
The following diagram outlines the general workflow for this synthesis.
Caption: Stereoselective Synthesis Workflow.
Applications in Drug Development
trans-4-(Trifluoromethyl)cyclohexanamine serves as a vital building block for creating complex pharmaceutical agents across various therapeutic areas. Its rigid, lipophilic, and metabolically stable core makes it an attractive scaffold for library synthesis and lead optimization.
-
Neurological Disorders: The ability of the trifluoromethyl group to enhance CNS penetration makes this scaffold particularly useful for drugs targeting neurological pathways. It is used in the synthesis of compounds that modulate neurotransmitter activity.[9]
-
Enzyme Inhibitors: The amine handle provides a convenient point for chemical modification, allowing for the synthesis of amides, ureas, and sulfonamides that can serve as potent and selective enzyme inhibitors. For example, related structures have been used to create inhibitors for enzymes in the MAPEG family.[10]
-
Agrochemicals: Beyond pharmaceuticals, this compound is also used to develop advanced agrochemicals, such as pesticides and herbicides, where enhanced stability and absorption are beneficial.[2][9]
Conclusion
While the specific compound trans-4-(Fluoromethyl)cyclohexanamine hydrochloride remains elusive in the chemical literature, the structurally similar trans-4-(Trifluoromethyl)cyclohexanamine hydrochloride is a well-established and indispensable tool for the modern medicinal chemist. Its unique combination of stereochemistry and the powerful effects of the trifluoromethyl group provides a robust platform for developing next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic properties. Understanding the synthesis, properties, and strategic application of this scaffold is essential for professionals engaged in the innovative and challenging field of drug discovery.
References
-
ChemWhat. trans-4-Fluoro-cyclohexanamine hydrochloride. Available from: [Link]
-
J&K Scientific LLC. trans-4-Methyl-cyclohexylamine hydrochloride, 99%. Available from: [Link]
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. Available from: [Link]
-
T. Scattolin, K. Deckers, F. Schoenebeck. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie International Edition, 56(43), 13293-13296. Available from: [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. Available from: [Link]
-
Varga, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 77. Available from: [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. Available from: [Link]
-
Meanwell, N. A. (2018). The Many Roles for Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 61(14), 5822–5880. Available from: [Link]
-
NextSDS. 4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture) — Chemical Substance Information. Available from: [Link]
-
O'Hagan, D. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 308–319. Available from: [Link]
Sources
- 2. chemimpex.com [chemimpex.com]
- 3. trans-4-(Difluoromethyl)cyclohexanamine hydrochloride; CAS No.: 2098033-30-6 [chemshuttle.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. 4-(TRIFLUOROMETHYL)CYCLOHEXANAMINE | 58665-70-6 [chemicalbook.com]

